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Isopentanol-d7

Cat. No.: B1158484
M. Wt: 95.19
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Description

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By "labeling" a reactant with a specific isotope, scientists can follow its path and determine the sequence of events in a chemical or biological process. wikipedia.orgcreative-proteomics.com Both stable isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), and radioactive isotopes are utilized for this purpose. wikipedia.orgsymeres.com The choice of isotope depends on the specific application and the detection method employed. metwarebio.com

The core principle behind isotopic labeling lies in the fact that isotopes of an element are chemically equivalent, meaning they participate in reactions in nearly the same way as their more common counterparts. metwarebio.com However, their different masses allow them to be distinguished by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com This ability to track molecules provides invaluable information that would be difficult or impossible to obtain otherwise.

Role of Deuteration in Mechanistic Elucidation and Pathway Analysis

Deuteration, the specific incorporation of deuterium into a molecule, is a powerful application of isotopic labeling. wikipedia.org One of the most significant consequences of replacing hydrogen with deuterium is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. scielo.org.mxchinesechemsoc.org This difference in bond strength can lead to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. wikipedia.org By comparing the reaction rates of a deuterated and non-deuterated compound, chemists can deduce a great deal about the reaction mechanism. symeres.comscielo.org.mx

In biochemistry and metabolic studies, deuterated compounds are used to trace metabolic pathways. scielo.org.mx By introducing a deuterated substrate into a biological system, researchers can follow the path of the deuterium label through various metabolic intermediates to the final products. symeres.com This allows for the detailed mapping of metabolic networks and the study of enzyme reaction mechanisms. marquette.edu For instance, deuterated drugs are used to study drug metabolism, bioavailability, and pharmacokinetics, as the altered metabolic rate can lead to a longer half-life. symeres.comwikipedia.org

Overview of Isopentanol-d7 as a Model Deuterated Probe

This compound is a deuterated form of isopentanol (also known as isoamyl alcohol or 3-methyl-1-butanol), a common organic compound. atamankimya.comwikipedia.org In this compound, seven of the hydrogen atoms have been replaced with deuterium. chembk.comusbio.net This specific labeling makes it a valuable tool in various research applications, serving as an internal standard in analytical chemistry and as a probe in mechanistic studies. chemicalbook.comtheclinivex.com

The physical and chemical properties of this compound are very similar to those of its non-deuterated counterpart, isopentanol. Isopentanol is a colorless liquid with a characteristic odor. atamanchemicals.comatamankimya.com It is slightly soluble in water and readily soluble in organic solvents. wikipedia.orgatamanchemicals.com The presence of deuterium in this compound does not significantly alter these bulk properties, but its increased molecular weight is easily detectable by mass spectrometry. usbio.net This characteristic, combined with the known stability of the C-D bonds, makes this compound an excellent internal standard for quantifying the concentration of isopentanol and other related compounds in complex mixtures, such as alcoholic beverages. mdpi.compreprints.org

The following table summarizes the key properties of isopentanol:

PropertyValue
Molecular Formula C5H12O
Molar Mass 88.15 g/mol
Boiling Point 131.1 °C
Melting Point -117 °C
Density 0.8104 g/cm³ at 20 °C
Solubility in Water Slightly soluble
Data sourced from multiple references. wikipedia.orgchembk.com

The following table outlines the properties of this compound:

PropertyValue
Molecular Formula C5H5D7O
Molecular Weight 95.19 g/mol
Synonyms Isopentyl-d7 Alcohol, 3-Methyl-1-butanol-d7
Data sourced from reference usbio.net.

Properties

Molecular Formula

C₅H₅D₇O

Molecular Weight

95.19

Synonyms

Isopentyl-d7 Alcohol;  2-Methyl-4-butanol-d7;  3-Methyl-1-butanol-d7;  3-Methyl-butane-1-ol-d7;  3-Methylbutyl Alcohol-d7;  Isoamyl Alcohol-d7;  Isoamylol-d7;  Isobutyl Carbinol-d7

Origin of Product

United States

Advanced Spectroscopic Characterization and Analytical Applications of Isopentanol D7

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and the chemical environment of nuclei. For isotopically labeled compounds such as Isopentanol-d7, specific NMR methods provide detailed insights that are not accessible with unlabeled analogues.

Deuterium (B1214612) (²H or D) NMR spectroscopy directly observes the deuterium nuclei within a molecule. While it has lower sensitivity at natural abundance, it is a highly effective technique for enriched compounds. huji.ac.il For this compound, a D-NMR spectrum provides direct confirmation of the positions and extent of deuteration. huji.ac.il Unlike proton (¹H) NMR which would show complex multiplets for isopentanol, the D-NMR spectrum of this compound would display distinct, albeit broader, signals corresponding to the different deuterated positions (e.g., -CD₃, -CD₂-, -CD-). huji.ac.il

The chemical shifts in D-NMR are virtually identical to those in ¹H NMR, allowing for straightforward spectral assignment based on known proton chemical shift ranges. huji.ac.ilsigmaaldrich.com This similarity arises because the local chemical environments are nearly identical. sigmaaldrich.com D-NMR is therefore a primary tool for verifying the successful synthesis and isotopic purity of this compound. sigmaaldrich.com The integration of the deuterium signals can be used to quantify the level of deuteration at each site. sigmaaldrich.com

Furthermore, the line width of the deuterium signals can provide information about molecular dynamics. Deuterium is a quadrupolar nucleus (spin quantum number I=1), and its relaxation is dominated by the quadrupolar mechanism, which is sensitive to the rate of molecular tumbling. huji.ac.il Broader signals typically indicate more restricted motion or anisotropic environments.

Table 1: Hypothetical ²H NMR Spectral Data for this compound

PositionExpected Chemical Shift (ppm)MultiplicityRationale
(CH₃)₂CD -~1.7MultipletCorresponds to the methine (CH) group.
-CD₂ -CH₂OH~1.5MultipletCorresponds to the methylene (B1212753) (CH₂) group adjacent to the methine.
(CD₃ )₂CD-~0.9SingletCorresponds to the two equivalent methyl (CH₃) groups.

Note: Chemical shifts are approximate and referenced against a standard. Actual values can vary based on solvent and temperature. washington.eduthieme-connect.de

Two-dimensional (2D) NMR experiments that correlate protons with heteronuclei, such as carbon-13, are fundamental for structural assignment. sdsu.edu In proton-detected experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), the high sensitivity of the proton nucleus is exploited. umn.eduwikipedia.org

HSQC: This experiment identifies nuclei that are directly attached, typically showing correlations between protons and the carbons they are bonded to. wikipedia.orgcolumbia.edu For this compound, an ¹H-¹³C HSQC spectrum would be a powerful tool for confirming the specific sites of deuteration. The carbon atoms that have been deuterated (the C4 methyls, C3, and C2 positions in isopentanol nomenclature) would be "invisible" in the HSQC spectrum because they lack a directly attached proton for the correlation to occur. columbia.edunih.gov Only the proton-bearing carbons (C1 and the OH group proton) would show cross-peaks.

HMBC: This experiment detects longer-range correlations, typically over two to three bonds, between protons and carbons. sdsu.edulibretexts.org In the case of this compound, the protons on the non-deuterated C1 position (-CH₂OH) would show HMBC correlations to the deuterated C2 carbon, and potentially to the C3 carbon. libretexts.org This provides crucial connectivity information, confirming the carbon skeleton even where deuteration prevents direct observation via HSQC. ustc.edu.cn

Table 2: Expected ¹H-¹³C Heteronuclear Correlation Data for this compound

Correlation TypeCorrelating NucleiExpected ResultInterpretation
HSQC (¹JCH)H1 / C1Cross-peak presentConfirms the -CH₂OH group is not deuterated.
HSQC (¹JCH)H (on C2, C3, C4) / C2, C3, C4Cross-peaks absentConfirms deuteration at these positions.
HMBC (2,3JCH)H1 / C2Cross-peak presentEstablishes connectivity between C1 and the deuterated C2.
HMBC (2,3JCH)H1 / C3Cross-peak likely presentEstablishes connectivity between C1 and the deuterated C3.

The substitution of protium (B1232500) with deuterium in a solvent can lead to measurable changes in the properties and reaction rates of solutes, an observation known as the Solvent Isotope Effect (SIE). chem-station.com Using a deuterated solvent like this compound allows for the study of these effects via NMR by observing changes in the NMR parameters of a dissolved molecule. chem-station.comfu-berlin.de

When a substrate is dissolved in this compound instead of normal isopentanol, several changes can be observed in the substrate's NMR spectrum:

Chemical Shifts: The magnetic environment provided by the deuterated solvent differs slightly from the proteated version, which can induce small but measurable shifts in the solute's resonance frequencies. thieme-connect.de

Coupling Constants: Changes in solute-solvent interactions, such as hydrogen bonding, can subtly alter the geometry and electronic structure of the solute, leading to changes in scalar coupling constants.

Reaction Kinetics: If the solute is undergoing a chemical reaction for which isopentanol is the solvent, the rate of reaction may be altered. diva-portal.org This kinetic isotope effect (KIE) can be monitored by acquiring NMR spectra over time. nih.gov For reactions involving proton transfer, the rate is often slower in the deuterated solvent. chem-station.compnas.org

These investigations are valuable for understanding reaction mechanisms, as the magnitude of the SIE can provide evidence for the involvement of solvent molecules in rate-determining steps. chem-station.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions with high accuracy.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of stable isotope ratios. wur.nlelementar.com It is the gold standard for determining the exact isotopic abundance in a labeled compound like this compound. ethz.ch

In a typical IRMS analysis for deuterium abundance, the this compound sample is quantitatively converted into hydrogen gas (a mixture of H₂, HD, and D₂), often through high-temperature conversion at over 1400°C. thermofisher.comresearchgate.net This gas is then introduced into the mass spectrometer, where the ion currents corresponding to mass-to-charge ratios of 2 (for H₂) and 3 (for HD⁺) are measured with very high precision using multiple collectors. researchgate.netbsip.res.in By comparing the sample's isotope ratio to that of a calibrated standard, the deuterium abundance can be calculated with high accuracy. ethz.ch This is crucial for quality control and for quantitative studies where the exact level of isotopic enrichment must be known.

Table 3: Representative IRMS Data for a Batch of this compound

ParameterValueUnitDescription
δ²H (vs. VSMOW)+650,000‰ (per mil)The delta value represents the deviation from the Vienna Standard Mean Ocean Water standard. A large positive value indicates significant enrichment.
Isotopic Abundance98.5Atom % DThe calculated percentage of deuterium atoms relative to the total hydrogen isotopes in the molecule.

Note: The values presented are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). enovatia.comrsc.org This capability is indispensable for metabolic studies using this compound as a tracer. researchgate.net When an organism metabolizes this compound, the resulting metabolites will retain some or all of the seven deuterium atoms.

HRMS can readily distinguish these deuterated metabolites from the complex background of endogenous, unlabeled molecules. thermofisher.compharmaron.com The key advantage of HRMS is its ability to resolve and accurately measure the mass difference between two species that may have the same nominal mass but different elemental compositions. rsc.orgijpras.com For example, a metabolite containing seven deuterium atoms will have a distinct, higher exact mass than its unlabeled counterpart. By calculating the theoretical exact masses for potential metabolites and their d7-isotopologues, HRMS data can be used to confidently identify and even quantify these species in biological samples like blood or urine. oup.comacs.org This approach is fundamental to mapping the metabolic fate of the parent compound. pharmaron.comijpras.com

Table 4: Example of HRMS for Distinguishing Unlabeled vs. d7-Labeled Metabolites

CompoundMolecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)
IsopentanolC₅H₁₂O8888.08882
This compound C₅H₅D₇O 95 95.13289
Hypothetical Metabolite (Isopentanoic Acid)C₅H₁₀O₂102102.06808
Hypothetical d7-Metabolite C₅H₃D₇O₂ 109 109.11215

Note: Masses calculated based on the most abundant isotopes: ¹H=1.007825, D=2.014102, ¹²C=12.000000, ¹⁶O=15.994915.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation of Deuterated Species

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for probing the structural integrity of molecules by inducing fragmentation and analyzing the resultant ionic species. rsc.org In the specific context of deuterated compounds such as this compound, MS/MS is indispensable for mapping their fragmentation pathways and verifying the strategic placement of deuterium labels. scielo.brnih.gov

The process commences with the ionization of this compound within the mass spectrometer, leading to the formation of a molecular ion. This ion is then isolated and subjected to collision-induced dissociation (CID), a process that imparts internal energy and causes the ion to break apart. rsc.org The resulting fragment ions serve as a structural fingerprint. The incorporation of deuterium atoms critically alters the mass-to-charge (m/z) ratio of these fragments, enabling a granular examination of the fragmentation mechanisms. researchgate.net

Common fragmentation routes for alcohols include the loss of a water molecule and alpha-cleavage (the scission of a carbon-carbon bond adjacent to the hydroxyl group). libretexts.org For this compound, these pathways would involve the loss of a deuterated water molecule (D₂O) and the formation of carbocations with mass shifts corresponding to the number of deuterium atoms on the fragmented parts. By comparing the fragmentation pattern of this compound with its non-deuterated analog, isopentanol, the location and number of deuterium atoms in each fragment can be precisely determined. scielo.br This comparative analysis is fundamental to confirming successful isotopic labeling. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for this compound
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
95 ([M]+•)77D₂O[C₅H₄D₆]⁺
95 ([M]+•)62C₂H₃D[C₃H₂D₄O]⁺•
95 ([M]+•)49C₃H₅D₂[C₂H₂D₃O]⁺

Note: This table is based on general fragmentation principles of alcohols and is for illustrative purposes. Actual fragmentation may vary with instrumentation and conditions.

Chromatographic Separations Coupled with Isotopic Detection

Gas chromatography-mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile compounds like this compound. azolifesciences.com This method first separates compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a column. azolifesciences.com Subsequently, the separated components are introduced into a mass spectrometer for ionization and detection. azolifesciences.com

A key advantage of GC-MS is its ability to chromatographically separate this compound from its non-deuterated form and other potential impurities. nih.gov While deuteration can cause a slight shift in retention time, the mass spectrometer provides definitive identification based on the distinct mass-to-charge ratio. nih.gov The molecular ion of this compound will appear at m/z 95, a clear distinction from the m/z 88 of natural isopentanol. For enhanced sensitivity, especially in complex mixtures, Selected Ion Monitoring (SIM) can be utilized to focus the detector on the specific m/z of the deuterated compound. asme.orgresearchgate.net

For compounds that are less volatile or prone to thermal degradation, liquid chromatography-mass spectrometry (LC-MS) presents a robust analytical solution. nih.gov In LC-MS, separation is achieved in a liquid mobile phase before the sample is introduced into the mass spectrometer. mdpi.com

LC-MS is particularly valuable in the analysis of deuterated compounds, offering high sensitivity and selectivity. figshare.commdpi.com Similar to GC-MS, the mass spectrometer is crucial for differentiating between deuterated and non-deuterated species. nih.gov The selection of an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to ensure efficient ionization of the target analyte. rsc.org Deuterated compounds like this compound often serve as internal standards in quantitative LC-MS analyses to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the results. cerilliant.comscispace.com

Development of Sensitive Analytical Methods for Trace Analysis of Deuterated Isopentanol

The ability to perform trace analysis of deuterated isopentanol is critical in fields such as metabolic research and environmental science, where concentrations can be exceedingly low. wecmelive.com The development of sensitive analytical methods aims to achieve the lowest possible limits of detection (LOD) and quantification (LOQ).

Method optimization in both GC-MS and LC-MS is key to achieving high sensitivity. In GC-MS, this can involve the use of high-resolution capillary columns and techniques like large volume injection. nih.gov The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is a particularly potent strategy for trace analysis in both GC-MS/MS and LC-MS/MS. nih.govd-nb.info In MRM, a specific precursor ion of this compound is selected, fragmented, and then only a characteristic fragment ion is monitored for detection. This highly selective process significantly minimizes background interference, leading to a substantial improvement in the signal-to-noise ratio and, consequently, enhanced sensitivity. researchgate.netnih.gov

Table 2: Comparison of Analytical Techniques for Trace this compound Analysis
TechniqueTypical Limit of Detection (LOD)Key Advantages
GC-MS (SIM)Low ng/mL to pg/mLHigh chromatographic resolution, ideal for volatile compounds. d-nb.info
LC-MS/MS (MRM)Low pg/mL to fg/mLExceptional selectivity and sensitivity, suitable for diverse and complex matrices. d-nb.info

Investigation of Reaction Mechanisms and Kinetics Using Kinetic Isotope Effects Kies with Isopentanol D7

Primary Deuterium (B1214612) Kinetic Isotope Effects in Isopentanol Reactions

A primary deuterium kinetic isotope effect (PKIE) is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. libretexts.org This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. unam.mx Consequently, a reaction involving the cleavage of a C-D bond is typically slower than the corresponding reaction with a C-H bond, leading to a kH/kD ratio greater than 1. The magnitude of this effect, often ranging from 2 to 7, is a strong indicator that the C-H(D) bond cleavage is central to the slowest step of the reaction. libretexts.org

In the context of Isopentanol-d7, a primary KIE would be expected in reactions where a C-D bond is cleaved during the rate-limiting step. For instance, in an oxidation reaction where a hydride is abstracted from the carbinol carbon (C1) of isopentanol, the use of 1-isopentanol-d1 (deuterated at the C1 position) would be expected to exhibit a significant primary KIE. Similarly, for reactions involving the abstraction of a deuterium from the methyl groups or other positions on the carbon chain in the rate-determining step, a primary KIE would be observed.

The magnitude of the primary KIE can provide further details about the transition state. A highly symmetrical transition state, where the hydrogen/deuterium is equally shared between the donor and acceptor, typically results in a maximal KIE. Asymmetrical transition states, which are more reactant-like or product-like, will exhibit smaller KIEs. Therefore, by measuring the kH/kD ratio for a reaction of this compound, chemists can infer the degree of C-D bond breaking in the transition state.

Secondary Deuterium Kinetic Isotope Effects in Reaction Pathways

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. unam.mx These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs are categorized based on the position of the deuterium substitution relative to the reaction center.

α-Secondary KIEs : These arise from isotopic substitution at the carbon atom undergoing a change in hybridization. For example, if the carbinol carbon of isopentanol changes from sp3 hybridization in the reactant to sp2 in the transition state (as in an SN1 reaction), a normal α-SKIE (kH/kD > 1) is typically observed. Conversely, a change from sp2 to sp3 results in an inverse α-SKIE (kH/kD < 1).

β-Secondary KIEs : These effects are observed when deuterium is substituted at a carbon atom adjacent to the reaction center. β-SKIEs are often attributed to hyperconjugation, where the σ C-H(D) bond interacts with an adjacent empty or partially filled p-orbital in the transition state. Since a C-H bond is a better hyperconjugative donor than a C-D bond, a normal β-SKIE (kH/kD > 1) is often indicative of increasing positive charge or p-orbital character at the reaction center in the transition state.

In studies involving this compound, measuring secondary KIEs can provide crucial information. For example, in a solvolysis reaction of an isopentyl derivative, the KIE at the α-carbon (C1) could help distinguish between an SN1 (with significant carbocation character and thus a notable α-SKIE) and an SN2 mechanism. Similarly, β-SKIEs from deuteration at C2 or the methyl groups could reveal details about the electronic nature of the transition state.

Elucidation of Rate-Limiting Steps and Transition State Structures via Deuteration

The presence or absence of a significant KIE upon deuteration of isopentanol is a powerful diagnostic tool for identifying the rate-limiting step of a reaction. libretexts.org If a substantial primary KIE is observed when a specific C-H bond is replaced with a C-D bond in this compound, it provides strong evidence that the cleavage of this bond is part of the rate-determining step. libretexts.org Conversely, the absence of a KIE (kH/kD ≈ 1) for a particular isotopic substitution suggests that the cleavage of that bond occurs in a fast step either before or after the rate-limiting step. epfl.ch

Furthermore, the combination of primary and secondary KIEs can be used to map out the structure of the transition state with considerable detail. By systematically placing deuterium atoms at different positions in the isopentanol molecule (e.g., C1, C2, C3, and the methyl groups) and measuring the corresponding KIEs, a detailed picture of the bonding and geometry of the transition state can be constructed.

Computational and Experimental Approaches for KIE Analysis in Organic and Enzymatic Systems

The investigation of kinetic isotope effects relies on a combination of experimental measurements and computational modeling.

Experimental Approaches: Experimentally, KIEs are determined by measuring the reaction rates of the unlabeled and deuterated this compound. This is often achieved using techniques like:

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to follow the reaction progress and determine the concentrations of reactants and products over time. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for separating and identifying the isotopologues and their products, allowing for the determination of their relative amounts. libretexts.org

Computational Approaches: Computational chemistry provides a theoretical framework to predict and interpret KIEs. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. nih.gov By calculating the vibrational frequencies of the reactants and the transition state for both the hydrogen- and deuterium-containing species, the zero-point energies can be determined, and the KIE can be predicted.

These computational models allow for the systematic investigation of different possible reaction mechanisms and transition state structures. For example, a Marcus-like H-tunneling model has been used to replicate and explain abnormal secondary KIEs in hydride transfer reactions from alcohols. nih.gov Such models can account for quantum mechanical tunneling, where a light particle like hydrogen or deuterium can pass through an energy barrier rather than going over it, which can lead to unusually large KIEs.

In enzymatic systems, the combination of experimental KIE data with computational models like Quantum Mechanics/Molecular Mechanics (QM/MM) can provide profound insights into enzyme catalysis. nih.gov While no specific studies on this compound in enzymatic systems are available, the principles derived from studies with other deuterated alcohols are directly applicable. For example, in the study of alcohol dehydrogenases, KIEs have been used to probe the nature of hydride transfer and the role of protein dynamics in catalysis. nih.gov

The following table illustrates hypothetical KIE data for a reaction of this compound, demonstrating how such data could be presented and interpreted.

Reaction TypePosition of DeuterationObserved kH/kDInterpretation
OxidationC1 (CD2OH)5.2Primary KIE; C-D bond cleavage is rate-limiting.
SN1 SolvolysisC1 (CD2-X)1.15α-Secondary KIE; Change in hybridization from sp3 to sp2 in the transition state.
SN1 SolvolysisC2 (CH(CD3)2)1.10β-Secondary KIE; Hyperconjugative stabilization of the carbocationic transition state.
E2 EliminationC2 (CDH)6.8Primary KIE; C-D bond cleavage is part of the concerted rate-limiting step.

This integrated approach, combining experimental KIE measurements for specifically labeled this compound with high-level computational analysis, provides a robust methodology for the detailed elucidation of reaction mechanisms in both organic and biological chemistry.

Isotopic Tracing in Metabolic and Biochemical Pathways Utilizing Isopentanol D7

Application in Metabolic Flux Analysis (MFA) to Elucidate Pathway Dynamics

Metabolic Flux Analysis (MFA) is a cornerstone of systems biology, providing a quantitative understanding of the flow of metabolites through a cell's intricate biochemical network. mdpi.com13cflux.net The use of stable isotope-labeled substrates, such as Isopentanol-d7, is central to this methodology. creative-proteomics.com By introducing a labeled compound into a biological system, researchers can trace the distribution of the isotope through various metabolic intermediates and end products. This information, when integrated with a stoichiometric model of the metabolic network, allows for the calculation of intracellular fluxes—the rates of all the reactions in the network. mdpi.com

The application of deuterated compounds like this compound in MFA offers several advantages. The deuterium (B1214612) label provides a clear and unambiguous signal that can be detected by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This allows for the precise tracking of the labeled isopentanol as it is metabolized by the cell. The resulting mass isotopomer distributions in downstream metabolites provide rich data for flux calculations, revealing the relative activities of different pathways. nih.gov

For instance, in studies of microbial metabolism, this compound can be used to probe the dynamics of pathways involved in the production of biofuels and other valuable chemicals. escholarship.org By analyzing the incorporation of deuterium into various metabolic products, researchers can identify bottlenecks in production pathways, quantify the flux towards desired products versus competing pathways, and uncover novel metabolic routes. 13cflux.net This detailed understanding of pathway dynamics is crucial for the rational design of metabolic engineering strategies aimed at optimizing the production of specific compounds. 13cflux.net

Table 1: Key Applications of this compound in Metabolic Flux Analysis

Application Area Research Focus Expected Outcome
Biofuel Production Quantifying flux through isopentanol production pathways. Identification of rate-limiting steps and optimization targets.
Amino Acid Metabolism Tracing the flow of carbon and hydrogen from isopentanol to amino acids. Elucidation of the interconnectedness of metabolic pathways.

| Central Carbon Metabolism | Determining the relative activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. | A comprehensive map of cellular energy and precursor metabolism. plos.org |

Tracing Carbon and Hydrogen Flow in Biosynthetic Routes Involving Isopentanol Metabolites

Isopentanol and its metabolites are involved in various biosynthetic pathways, including the synthesis of branched-chain amino acids and other important biomolecules. srce.hr this compound serves as an effective tracer to follow the intricate flow of carbon and hydrogen atoms through these routes. By introducing this compound into a cell culture, researchers can monitor the appearance of the deuterium label in a wide range of downstream compounds.

One of the primary pathways where isopentanol metabolites play a role is in the biosynthesis of leucine (B10760876). psu.edu Isopentanol can be derived from the leucine biosynthetic pathway, and conversely, intermediates in this pathway can be used to produce isopentanol. biorxiv.org The use of this compound allows for a detailed investigation of this metabolic interplay. By tracking the deuterium atoms, scientists can determine the extent to which isopentanol contributes to the leucine pool and vice versa.

Furthermore, the carbon and hydrogen atoms from isopentanol can be incorporated into other essential molecules. For example, through various metabolic transformations, the labeled atoms can enter the central carbon metabolism and be used for the synthesis of other amino acids, fatty acids, and even the building blocks of DNA and RNA. mdpi.com Stable isotope tracing with this compound provides a powerful method to map these complex metabolic interconnections. biorxiv.org

Table 2: Representative Biosynthetic Pathways Traced with this compound

Pathway Key Metabolites Information Gained
Leucine Biosynthesis α-Ketoisocaproate, Leucine Quantifies the contribution of isopentanol to leucine synthesis. nih.gov
Fatty Acid Synthesis Acetyl-CoA, Malonyl-CoA Reveals the flow of carbon from isopentanol into lipid biosynthesis. psu.edu

| Isoprenoid Biosynthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Elucidates the connections between isopentanol metabolism and the synthesis of terpenes and steroids. biorxiv.org |

Elucidation of Catabolic Pathways and Biodegradation Mechanisms with Deuterated Isopentanol

Understanding how microorganisms break down organic compounds is crucial for various applications, from bioremediation to the production of valuable chemicals from waste streams. This compound can be a powerful tool to elucidate the catabolic pathways and biodegradation mechanisms of isopentanol. By providing deuterated isopentanol as the sole carbon source to a microbial culture, researchers can trace the fate of the deuterium label and identify the intermediates and end products of the degradation process. mdpi.com

For example, studies in Pseudomonas putida have shown that isopentanol is catabolized via the leucine degradation pathway after an initial oxidation step. biorxiv.orgescholarship.org Using this compound in such studies would allow for the definitive identification of the enzymes and genes involved in each step of this pathway. The presence of the deuterium label in specific intermediates would confirm their role in the catabolic route.

Furthermore, this compound can be used to investigate the environmental fate of isopentanol. By tracking the disappearance of the deuterated compound and the appearance of its degradation products in environmental samples, scientists can assess the rate and extent of its biodegradation. This information is vital for evaluating the environmental impact of isopentanol and for developing strategies for its bioremediation.

Table 3: Stages of Isopentanol Biodegradation Investigated with this compound

Biodegradation Stage Description Role of this compound
Initial Oxidation Conversion of isopentanol to isovaleraldehyde. Confirms the first step of the catabolic pathway by detecting deuterated isovaleraldehyde.
Conversion to Isovaleryl-CoA Activation of the intermediate for further metabolism. Tracks the flow of the deuterium label into the central metabolic pathways.

| Mineralization | Complete breakdown to carbon dioxide and water. | Quantifies the rate of complete degradation by measuring the release of deuterated water. |

Enzyme Mechanism Studies Employing this compound as a Labeled Substrate

Isotopically labeled substrates are invaluable tools for probing the mechanisms of enzyme-catalyzed reactions. nih.govthermofisher.com this compound can be used to investigate the stereochemistry and kinetic isotope effects of enzymes that utilize isopentanol or related molecules as substrates. The replacement of hydrogen with deuterium can alter the rate of bond-breaking steps in an enzymatic reaction, providing insights into the transition state of the reaction. juniperpublishers.com

For example, alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. science.gov By using this compound as a substrate for an ADH, researchers can measure the kinetic isotope effect (KIE) of the reaction. A significant KIE would indicate that the cleavage of a carbon-deuterium bond is a rate-limiting step in the catalytic cycle. This information can help to elucidate the detailed chemical mechanism of the enzyme.

Furthermore, this compound can be used in conjunction with structural biology techniques, such as X-ray crystallography or NMR spectroscopy, to visualize the binding of the substrate to the enzyme's active site. The deuterium atoms can serve as a unique probe to determine the orientation of the substrate within the active site and to identify the key amino acid residues involved in catalysis. nih.gov

Table 4: Enzyme Classes Studied with this compound

Enzyme Class Research Question Information Gained from this compound
Alcohol Dehydrogenases (ADHs) What is the mechanism of alcohol oxidation? Kinetic isotope effects reveal the rate-limiting steps of the reaction. science.gov
Acyltransferases How are esters of isopentanol formed? Tracing the deuterium label confirms the incorporation of the isopentanol moiety into the ester product.

| Cytochrome P450 Monooxygenases | What are the products of isopentanol hydroxylation? | Identifies the sites of oxidation on the isopentanol molecule. juniperpublishers.com |

Impact of Deuteration on Pathway Compartmentalization and Regulation Studies

The compartmentalization of metabolic pathways within different cellular organelles is a key feature of eukaryotic cells. mdpi.com This spatial separation allows for the independent regulation of metabolic processes and prevents interference between competing pathways. Isotopic tracers, including this compound, can be used to study the effects of deuteration on pathway compartmentalization and regulation. nih.gov

The introduction of a deuterated substrate like this compound can potentially influence the flux of metabolites between different compartments, such as the cytosol and mitochondria. researchgate.net For instance, the transport of deuterated intermediates across organellar membranes might be altered compared to their non-deuterated counterparts. By tracking the distribution of the deuterium label within different cellular fractions, researchers can investigate these potential isotope effects on metabolic compartmentalization.

Moreover, deuteration can impact the regulation of metabolic pathways. nih.gov The activity of key regulatory enzymes can be influenced by the presence of deuterium in their substrates or allosteric effectors. youtube.com For example, the feedback inhibition of a biosynthetic pathway by its deuterated end-product might differ from that of the natural, non-deuterated product. This compound can be a useful probe to explore these subtle but potentially significant effects of deuteration on the intricate network of metabolic regulation. nih.gov Recent studies have shown that compartmentalizing biosynthetic pathways for isobutanol and isopentanol in either the mitochondria or cytosol can significantly impact production levels. nih.govresearchgate.net

Table 5: Aspects of Metabolic Regulation Studied with this compound

Regulatory Mechanism Research Focus Potential Impact of this compound
Allosteric Regulation How does the binding of deuterated effectors alter enzyme activity? Changes in enzyme kinetics due to the kinetic isotope effect. nih.gov
Transcriptional Regulation Does the presence of deuterated metabolites affect gene expression? Altered signaling pathways leading to changes in the transcription of metabolic genes. nih.gov

| Metabolite Channeling | Does deuteration affect the transfer of intermediates between enzymes in a pathway? | Potential disruption or enhancement of substrate channeling. researchgate.net |

Theoretical and Computational Studies of Deuterium Effects on Molecular Systems

Quantum Mechanical (QM) Calculations of Deuterium (B1214612) Isotope Effects on Molecular Vibrations and Energies

Quantum mechanical calculations are fundamental to understanding how isotopic substitution affects molecules at the most basic level. Within the Born-Oppenheimer approximation, the potential energy surface of a molecule does not change upon isotopic substitution. osti.govannualreviews.org However, the vibrational energy levels that exist on this surface are mass-dependent.

The substitution of hydrogen with deuterium in isopentanol to form Isopentanol-d7 doubles the mass of the substituted atoms. This increase in mass directly impacts the vibrational frequencies of the molecule. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms. libretexts.org Consequently, the C-D, O-D, and other bonds involving deuterium in this compound will vibrate at lower frequencies compared to the corresponding C-H and O-H bonds in isopentanol. This phenomenon results in a downshift of peaks in the infrared and Raman spectra. libretexts.org

This shift in vibrational frequency has a critical consequence for the molecule's zero-point energy (ZPE), which is the lowest possible energy a quantum mechanical system can possess. The ZPE is directly proportional to the vibrational frequency. Because C-D bonds have lower vibrational frequencies than C-H bonds, they also have a lower ZPE. This means that more energy is required to break a C-D bond than a C-H bond, making the C-D bond effectively stronger. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, can accurately predict these vibrational frequencies and ZPE differences. mdpi.comresearchgate.net For instance, studies on various organic molecules consistently show that calculated frequencies for deuterated species are lower than their protonated counterparts, a trend that aligns with experimental observations. researchgate.net

Table 1: Predicted Vibrational Frequency Shifts in this compound vs. Isopentanol

This table presents hypothetical data based on established principles of vibrational spectroscopy to illustrate the expected effects of deuteration. The exact values require specific QM calculations for this compound.

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Molecular Dynamics (MD) Simulations of Deuterated Systems in Different Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into structure, dynamics, and intermolecular interactions. acs.orgusc.edu For deuterated compounds like this compound, MD simulations can illuminate how isotopic substitution influences behavior in various environments, such as in a pure liquid state or in solution. researchgate.net

While standard classical MD force fields operate under the Born-Oppenheimer approximation, capturing isotope effects is not always straightforward. A simple substitution of mass in the force field parameters may not be sufficient because many force fields are parameterized using mass-dependent experimental data. osti.gov To accurately model deuterated systems, it is often necessary to re-parameterize the force field to correctly reproduce the altered intramolecular vibrations of the deuterated species. osti.gov

Table 2: Insights from MD Simulations of Deuterated Alcohols

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Modeling Isotopic Perturbations in Hydrogen Bonding and Solvent Interactions

The hydrogen bond is a critical non-covalent interaction that dictates the properties of alcohols. Replacing the hydrogen atom in the hydroxyl group of isopentanol with deuterium (to form Isopentanol-d, focusing on the O-D group) directly perturbs this interaction. The lower zero-point energy of the O-D bond compared to the O-H bond can lead to a shorter and stronger hydrogen bond, a phenomenon known as the Ubbelohde effect. This strengthening can alter the geometry and stability of hydrogen-bonded aggregates. fu-berlin.de

Computational modeling is essential for dissecting these subtle effects. The NMR method of isotopic perturbation, for example, uses the chemical shift changes upon isotopic substitution to determine whether a hydrogen bond is symmetric (single-well potential) or involves a rapid equilibrium between two asymmetric tautomers (double-well potential). nih.govescholarship.orgmdpi.com Theoretical calculations complement these experiments by modeling the potential energy surface of the hydrogen bond. mdpi.com Studies on various systems show that the environment plays a crucial role; the disorder of solvation can render two chemically equivalent donor atoms inequivalent, favoring an asymmetric hydrogen bond. mdpi.com

For this compound, computational studies could model the hydrogen bonding between alcohol molecules or with solvent molecules like water. DFT calculations can be used to analyze the structure and thermodynamics of small clusters (dimers, trimers) of isopentanol, comparing the hydrogen bond energies and geometries of deuterated versus non-deuterated species. mdpi.com Combined QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, where the interacting core is treated with high-level QM and the surrounding solvent with classical MM, are particularly powerful for studying these interactions in a condensed-phase environment. nih.gov These models can predict how the hydrogen bond network of a solvent like water is perturbed by the presence of this compound. diva-portal.org

Table 3: Comparison of H-Bond vs. D-Bond Properties

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Integration of Kinetic Isotope Effects into Kinetic and Isotopic Models of Metabolic Systems

The difference in bond strength between C-H and C-D bonds leads to the kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-H bond proceeds at a different rate than the same reaction with a C-D bond. Typically, since the C-H bond is weaker, its cleavage is faster, leading to a "normal" KIE (kH/kD > 1). This effect is a cornerstone of mechanistic studies in chemistry and biochemistry.

In systems biology, isotope labeling experiments (ILEs) using tracers like 13C or 2H are widely employed for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. nsf.gov However, traditional MFA models often neglect KIEs, assuming they are insignificant. nih.govnih.govmit.edu This assumption can lead to considerable errors in the calculated metabolic fluxes, as KIEs can alter the propagation of isotopic labels through a metabolic network. nih.govd-nb.info

To address this, researchers have developed computational frameworks that explicitly integrate KIEs into the kinetic and isotopic models used for MFA. d-nb.infonih.gov These models account for the system-wide effects of KIEs on metabolite concentrations, fluxes, and isotopic patterns. d-nb.info For a substrate like isopentanol, which can be metabolized by various enzymatic pathways, deuteration to this compound would be expected to cause significant KIEs in reactions involving C-H bond cleavage, such as oxidation by alcohol dehydrogenases.

Modeling studies on central carbon metabolism have shown that the impact of KIEs is complex and depends on factors like the specific labeled substrate and the distribution of control across the metabolic network. nih.govd-nb.info The development of a generic modeling framework allows for the investigation of various isotopic tracers (2H, 13C, 15N, etc.) in different metabolic systems. d-nb.info By integrating experimental data with these more sophisticated models, a more accurate understanding of metabolic function can be achieved. nih.gov

Table 4: Framework for Integrating KIEs into Metabolic Models

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Future Directions and Emerging Research Avenues for Deuterated Isopentanol

Development of Novel Deuteration Strategies for Complex Biomolecules and Materials Science Applications

The synthesis of deuterated molecules is evolving beyond simple compounds to encompass complex biomolecules and advanced materials. Isopentanol-d7, as a deuterated building block, is central to this progress.

Biomolecular Synthesis: Researchers are developing innovative methods to incorporate deuterium (B1214612) into specific positions within large biomolecules like proteins and lipids. nih.govdigitellinc.com One emerging strategy involves using genetically engineered microorganisms that can produce deuterated products. rsc.org For example, specific yeast strains can be cultured in a medium containing a deuterium source, like D₂O, to biosynthesize deuterated lipids and proteins. ill.eu This biological approach allows for the creation of highly complex, selectively labeled molecules that are difficult to produce through traditional chemical synthesis. nih.govill.eu These deuterated biomolecules are invaluable for structural studies using techniques like small-angle neutron scattering (SANS), which can reveal the dynamic structure of cellular components like lipid nanoparticles used in mRNA delivery systems. digitellinc.comill.eu

Materials Science: In materials science, deuteration is a key design factor for creating more robust and stable polymers. unam.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance the stability and performance of materials, particularly in applications like optoelectronics. unam.mx Future research will likely focus on using deuterated alcohols like this compound as monomers or precursors in polymerization reactions. researchgate.net A significant area of development is "flow chemistry," which allows for the large-scale synthesis of deuterated molecules with greater efficiency and control over reaction conditions, minimizing decomposition and improving selectivity. ansto.gov.au This method is seen as a promising alternative to traditional batch reactions for producing deuterated polymers for advanced applications. ansto.gov.au

Table 1: Emerging Deuteration Strategies and Applications

Strategy Description Key Advantages Target Applications
Microbial Biosynthesis Utilizing engineered yeast or bacteria in D₂O-rich media to produce deuterated biomolecules. rsc.orgill.eu Enables synthesis of complex, selectively labeled proteins and lipids. nih.govill.eu High degree of labeling possible. rsc.org Structural biology (SANS, NMR), advanced cellular membrane models. digitellinc.comill.eu
Catalytic H/D Exchange Using metal catalysts (e.g., Palladium, Ruthenium) to exchange hydrogen with deuterium from a D₂O source. nih.govresearchgate.net High regioselectivity at specific positions (e.g., benzylic sites). nih.gov Can be applied to a variety of organic molecules. researchgate.net Synthesis of deuterated drug analogues and analytical standards. nih.gov
Flow Chemistry Continuous synthesis of deuterated compounds in a reactor with precise control over temperature and time. ansto.gov.au Increased efficiency, higher production capacity, and reduced decomposition of sensitive molecules. ansto.gov.au Large-scale production of deuterated polymers and fine chemicals. researchgate.netansto.gov.au

Integration of this compound Research with Advanced Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)

The use of stable isotope tracers is fundamental to the fields of metabolomics (the study of metabolites) and fluxomics (the study of metabolic reaction rates). This compound and other deuterated compounds serve as powerful probes to trace the flow of atoms through complex metabolic networks. nih.gov

The integration of deuterated tracers with multi-omics—the simultaneous analysis of the genome, proteome, metabolome, etc.—is a burgeoning field sometimes referred to as "Deuteromics". metsol.com This approach allows researchers to gain a holistic view of cellular function. By introducing a deuterated tracer like D₂O or a labeled compound, scientists can track the synthesis rates of various biomolecules, including lipids, proteins, and glucose, all at once. metsol.comirisotope.com This is particularly advantageous for studying molecules with slow turnover rates, which are difficult to measure with other methods. metsol.com

Fluxomics studies increasingly rely on deuterated precursors to map metabolic pathways in real-time. frontiersin.orgelixir-europe.org For instance, by providing cells with this compound, researchers could potentially trace its conversion into other molecules, revealing how different pathways are utilized under various conditions, such as in disease states or in response to drug treatments. upenn.edu This provides a dynamic picture of metabolism that static measurements of metabolite levels cannot offer. nih.gov The development of multi-omics sample preparation methods that allow for the concurrent extraction of proteins, lipids, and metabolites from a single sample further enhances the power of these integrated analyses. frontiersin.org

Future research will focus on expanding the library of deuterated tracers and standardizing workflows to make these powerful techniques more accessible and reproducible across different laboratories. elixir-europe.org This will be crucial for applications in personalized medicine, biotechnology, and understanding complex diseases like diabetes and cancer. elixir-europe.orgupenn.edu

Advancements in Instrumentation and Data Processing for Deuterium-Labeled Compound Analysis

The ability to accurately detect and quantify deuterated compounds is paramount to their utility in research. Continuous advancements in analytical instrumentation and computational tools are enhancing the precision and scope of studies involving molecules like this compound.

Instrumentation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for analyzing deuterium-labeled compounds. rsc.org

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is essential for determining the isotopic enrichment of a labeled compound. rsc.org Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to study protein dynamics. acs.org Future advancements are aimed at improving the spatial resolution of HDX-MS to pinpoint the location of deuterium exchange at the single-residue level and minimizing the loss of the deuterium label during analysis. acs.orgacs.org MALDI imaging mass spectrometry is an emerging method that allows for spatially resolved metabolomics and fluxomics, enabling researchers to see how metabolic activities differ across tissues. upenn.edu

NMR Spectroscopy: NMR is a powerful tool for confirming the structural integrity and the precise position of deuterium atoms within a molecule. rsc.orgrsc.org While NMR is highly precise, it has traditionally been limited by lower sensitivity compared to MS. frontiersin.org However, ongoing developments such as cryo-probes and ultra-high magnetic fields are significantly boosting NMR's sensitivity, expanding its application in metabolomics and fluxomics. frontiersin.org

Data Processing: The vast amount of data generated by modern instruments requires sophisticated computational tools for analysis. acs.org New open-source software packages are being developed to automate and standardize the analysis of deuterated compound data from mass spectrometry. researchgate.net These tools help to:

Calculate the degree of deuterium enrichment. researchgate.net

Correct for natural isotope abundance.

Deconvolute complex spectra to identify individual isotopologues (molecules that differ only in their isotopic composition). researchgate.net

Statistically analyze differences in deuterium uptake between different experimental conditions. acs.org

The development of comprehensive software that integrates all steps of the data analysis workflow—from raw data processing to statistical validation—is a key area of future research that will accelerate discoveries in the field. acs.orgnih.gov

Table 2: Key Analytical Techniques and Future Advancements

Technique Primary Use for Deuterated Compounds Current Limitations Future Advancements
Mass Spectrometry (MS) Quantification of isotopic enrichment, metabolite identification. irisotope.comrsc.org Loss of deuterium label during analysis (back-exchange), limited spatial resolution in HDX-MS. acs.orgnih.gov Improved LC systems to minimize back-exchange, enhanced fragmentation techniques (e.g., UVPD), MALDI imaging for spatial fluxomics. upenn.eduacs.orgacs.org
NMR Spectroscopy Structural confirmation, determining the position of deuterium labels. rsc.org Lower sensitivity than MS, limited to smaller proteins for HDX-NMR. frontiersin.orgnih.gov Cryo-probes, ultra-high magnetic fields to increase sensitivity, faster acquisition methods. frontiersin.org
Computational Tools Automated data processing, quantification, statistical analysis. acs.orgresearchgate.net Lack of standardization across different platforms, complexity of data. elixir-europe.org Integrated, open-source software suites, improved algorithms for deconvolution and back-exchange correction. acs.orgresearchgate.net

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodology :
  • Quality Control (QC) Protocols : Implement in-process checks (e.g., mid-synthesis NMR) and final QC using triple-detection HPLC (RI/UV/MS).
  • Stability Studies : Store batches under inert atmospheres and monitor deuterium retention over time via accelerated aging tests.
  • Meta-Analysis : Aggregate data from multiple batches to model variability impacts on experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.